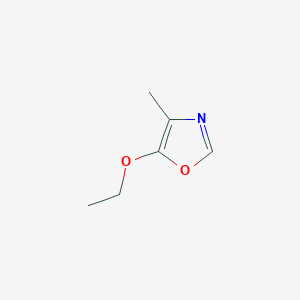
Dibenzyl phosphonate
Übersicht
Beschreibung
Dibenzyl phosphonate, also known as Dibenzyl phosphite, is a chemical compound with the linear formula (C6H5CH2O)2P(O)H . It has a molecular weight of 262.24 . It is used in various applications, including promoting the monoselective ortho -C-H alkylation of N -quinolyl benzamides with primary and secondary alkyl iodides .
Synthesis Analysis
The synthesis of benzyl phosphonates can be achieved using a catalytic system of KI/K2CO3 and PEG-400 as a benign solvent . This reaction proceeds smoothly at room temperature, achieving excellent selectivity and yield of the corresponding products . The conversion of dibenzyl phosphonates to the corresponding phosphonic acids takes place smoothly at 80°C in toluene .Molecular Structure Analysis
The molecular structure of Dibenzyl phosphonate is represented by the formula (C6H5CH2O)2P(O)H . The InChI key for Dibenzyl phosphonate is MIBXHGZAARWAGI-UHFFFAOYSA-N .Chemical Reactions Analysis
Dibenzyl phosphonate can be used to promote the monoselective ortho -C-H alkylation of N -quinolyl benzamides with primary and secondary alkyl iodides . It can also be used for the ring-opening reaction of epoxide such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP) .Physical And Chemical Properties Analysis
Dibenzyl phosphonate is a liquid with a refractive index of n20/D 1.555 (lit.) . It has a boiling point of 110-120 °C/0.01 mmHg (lit.) and a density of 1.187 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Phosphorylation of Phenols
Scientific Field
Application Summary
Dibenzyl phosphite is used for the phosphorylation of phenols . This process involves the reaction of phenols with dibenzyl phosphite in the presence of N-ethyldiisopropylamine and DMAP .
Methods of Application
The specific method involves the reaction of phenols with dibenzyl phosphite in the presence of N-ethyldiisopropylamine and DMAP to give the dibenzyl phenyl phosphate . The reaction is typically carried out in a suitable solvent such as DMSO or methanol .
Results or Outcomes
The outcome of this reaction is the formation of dibenzyl phenyl phosphate .
Preparation of Phenylalkylphosphonamidates
Scientific Field
Application Summary
Dibenzyl phosphite is used in the preparation of phenylalkylphosphonamidates . These compounds are then used as probes for a hydrophobic binding register in prostate-specific membrane antigen .
Methods of Application
The preparation of phenylalkylphosphonamidates involves the reaction of dibenzyl phosphite with appropriate reagents . The resulting compounds are then used as probes in biochemical assays .
Results or Outcomes
The phenylalkylphosphonamidates prepared using dibenzyl phosphite can be used as effective probes for studying the hydrophobic binding register in prostate-specific membrane antigen . This can provide valuable insights into the structure and function of this important protein .
Conversion of Phosphonate Esters to Phosphonic Acids
Application Summary
Dibenzyl phosphite is used in the conversion of phosphonate esters to phosphonic acids . This process is catalyzed by TfOH and can be carried out in both wet and dry processes .
Methods of Application
The conversion of dibenzyl phosphonates to the corresponding phosphonic acids takes place smoothly at 80°C in toluene . This reaction is catalyzed by TfOH .
Results or Outcomes
The outcome of this reaction is the formation of phosphonic acids from phosphonate esters .
Synthesis of Functional Phosphates
Application Summary
Dibenzyl phosphite is used in the synthesis of functional phosphates . This process involves the activation of various phosphates with Tf2O and pyridine .
Methods of Application
The synthesis of functional phosphates such as alkyl phosphates, aza phosphates, thiophosphate, and mixed diaryl phosphates is carried out via a transient phosphorylpyridin-1-ium species .
Results or Outcomes
The outcome of this reaction is the formation of functional phosphates .
Monoselective ortho-C-H Alkylation of N-quinolyl Benzamides
Application Summary
Dibenzyl phosphite is used to promote the monoselective ortho-C-H alkylation of N-quinolyl benzamides with primary and secondary alkyl iodides .
Methods of Application
The specific method involves the reaction of N-quinolyl benzamides with primary and secondary alkyl iodides in the presence of dibenzyl phosphite .
Results or Outcomes
The outcome of this reaction is the formation of alkylated N-quinolyl benzamides .
Synthesis of Dihydroxyacetone Phosphate (DHAP)
Application Summary
Dibenzyl phosphite is used in the ring-opening reaction of epoxide such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP) .
Methods of Application
The specific method involves the reaction of benzylglycidol with dibenzyl phosphite to give DHAP .
Results or Outcomes
The outcome of this reaction is the formation of DHAP .
Atherton–Todd Reaction
Application Summary
Dibenzyl phosphite is used in the Atherton–Todd (AT) reaction for the synthesis of phosphoramidates by reacting dialkyl phosphite with a primary amine in the presence of carbon tetrachloride .
Methods of Application
The AT reaction involves the reaction of dialkyl phosphite with primary or secondary amines in the presence of a base in carbon tetrachloride . This reaction produces phosphoramidates .
Results or Outcomes
The outcome of this reaction is the formation of phosphoramidates .
Synthesis of Stereospecific 1,2-trans Glycosyl Phosphates
Application Summary
Dibenzyl phosphite is used as a reactant for the synthesis of stereospecific 1,2-trans glycosyl phosphates .
Methods of Application
The specific method involves the reaction of dibenzyl phosphite with appropriate reagents .
Results or Outcomes
The outcome of this reaction is the formation of stereospecific 1,2-trans glycosyl phosphates .
Safety And Hazards
Eigenschaften
IUPAC Name |
oxo-bis(phenylmethoxy)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKYHDHLEMEVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO[P+](=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938038 | |
| Record name | Bis(benzyloxy)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl phosphite | |
CAS RN |
17176-77-1 | |
| Record name | Dibenzyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017176771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(benzyloxy)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O720L5H5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)

![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)









